4H,6H,7H-thieno[3,2-c]pyran-4,6-dione
CAS No.: 1233478-91-5
Cat. No.: VC7439696
Molecular Formula: C7H4O3S
Molecular Weight: 168.17
* For research use only. Not for human or veterinary use.
![4H,6H,7H-thieno[3,2-c]pyran-4,6-dione - 1233478-91-5](/images/structure/VC7439696.png)
Specification
CAS No. | 1233478-91-5 |
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Molecular Formula | C7H4O3S |
Molecular Weight | 168.17 |
IUPAC Name | 7H-thieno[3,2-c]pyran-4,6-dione |
Standard InChI | InChI=1S/C7H4O3S/c8-6-3-5-4(1-2-11-5)7(9)10-6/h1-2H,3H2 |
Standard InChI Key | WRNGVVSWLBTGHT-UHFFFAOYSA-N |
SMILES | C1C2=C(C=CS2)C(=O)OC1=O |
Introduction
Chemical Structure and Nomenclature
Core Structure and Isomerism
The compound’s backbone consists of a thieno[3,2-c]pyran system, where a thiophene ring (a five-membered aromatic ring containing sulfur) is fused to a pyran ring (a six-membered oxygen-containing heterocycle). The numbering system places the sulfur atom at position 1 of the thiophene ring, with fusion occurring at the 3,2-positions of the thiophene and pyran rings, respectively . The two ketone groups at positions 4 and 6 introduce electron-withdrawing effects, influencing the compound’s reactivity and stability.
Systematic and Common Names
The IUPAC name for this compound is H-thieno[3,2-c]pyran-4,6-dione . Alternative synonyms include:
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7H-Thieno[3,2-c]pyran-4,6-dione
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4H,6H,7H-Thieno(3,2-c)pyran-4,6-dione
The CAS Registry Number 1233478-91-5 is assigned to this specific isomer, distinguishing it from related structures such as thieno[2,3-c]pyran-5,7-dione (CAS 104292-92-4) .
Synthesis and Derivatives
Key Derivatives
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(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetic acid (CAS 57153-43-2): A carboxylic acid derivative used in organic synthesis, with a molecular weight of 212.27 g/mol .
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4H,6H,7H-Furo[3,2-c]pyran-4,6-dione (CAS 1620989-26-5): An oxygen analog substituting sulfur with oxygen, highlighting the modularity of this scaffold .
Physicochemical Properties
Molecular and Spectroscopic Data
Property | Value | Source |
---|---|---|
Molecular formula | CHOS | |
Molecular weight | 168.17 g/mol | |
Predicted collision cross section (CCS) | 130.5 Ų ([M+H]) |
The compound’s planar structure and conjugated π-system suggest strong UV-Vis absorption, though specific spectral data remain unreported.
Stability and Reactivity
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Thermal Stability: No decomposition temperature is available, but analogous diones typically decompose above 200°C.
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Reactivity: The electron-deficient pyran ring likely undergoes nucleophilic attack at the carbonyl groups, enabling functionalization at positions 4 and 6.
Applications and Research Trends
Pharmaceutical Intermediates
Thienopyran diones serve as precursors for bioactive molecules. For instance, the acetic acid derivative (CAS 57153-43-2) is utilized in synthesizing anti-inflammatory agents . The ketone groups offer sites for Schiff base formation or Grignard reactions, enabling diversification into drug candidates.
Materials Science
The conjugated system and sulfur atom suggest potential in organic electronics. Thiophene derivatives are widely used in organic photovoltaics (OPVs) and field-effect transistors (OFETs) .
Patent Activity
PATENTSCOPE entry SID 392298224 indicates industrial interest, likely covering synthetic methods or applications in catalysis .
Future Directions
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Synthetic Optimization: Developing room-temperature protocols to improve yield and sustainability.
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Toxicology Studies: Acute and chronic toxicity data are urgently needed for risk assessment.
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Electrochemical Applications: Exploring charge transport properties in thin-film devices.
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